2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide
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Description
2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group and a tetrazole ring, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy derivative.
Introduction of the tetrazole ring: The chlorophenoxy intermediate is then reacted with a tetrazole precursor under suitable conditions to introduce the tetrazole ring.
Amidation reaction: The final step involves the reaction of the tetrazole-containing intermediate with a suitable amine to form the desired propanamide compound.
Properties
Molecular Formula |
C16H14ClN5O2 |
---|---|
Molecular Weight |
343.77 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H14ClN5O2/c1-11(24-15-7-5-12(17)6-8-15)16(23)19-13-3-2-4-14(9-13)22-10-18-20-21-22/h2-11H,1H3,(H,19,23) |
InChI Key |
QYGIVLZXHUDNBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)N2C=NN=N2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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